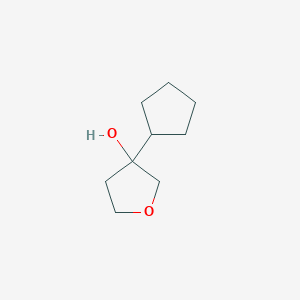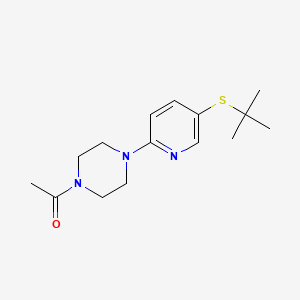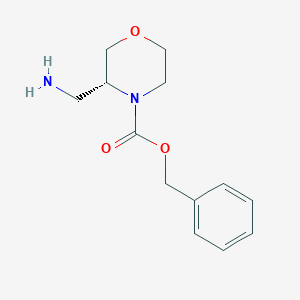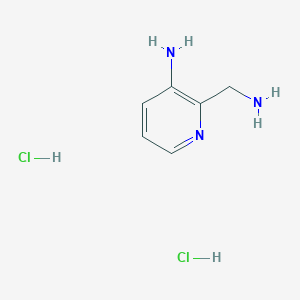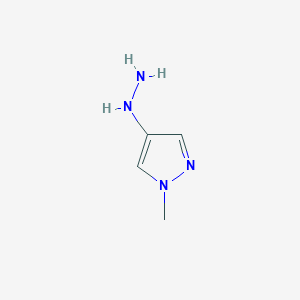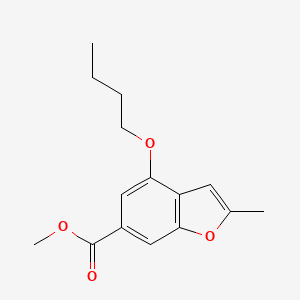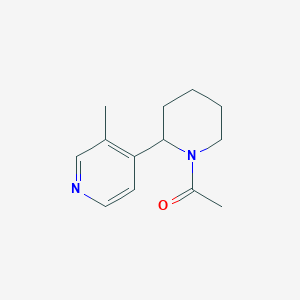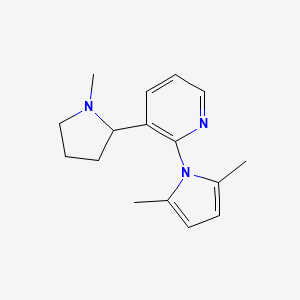
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(1-methylpyrrolidin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(1-methylpyrrolidin-2-yl)pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(1-methylpyrrolidin-2-yl)pyridine typically involves multi-step organic reactions. The starting materials are usually commercially available pyridine derivatives and substituted pyrroles. The synthetic route may include:
Nitration and Reduction: Nitration of pyridine followed by reduction to form aminopyridine.
Substitution Reactions: Introduction of the pyrrolidinyl group through nucleophilic substitution.
Cyclization: Formation of the pyrrole ring through cyclization reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(1-methylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Reduction of the pyridine ring to form piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the pyridine and pyrrole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(1-methylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Intercalation into DNA/RNA to affect gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine
- 3-(1-Methylpyrrolidin-2-yl)pyridine
- 2,5-Dimethyl-1H-pyrrole
Uniqueness
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(1-methylpyrrolidin-2-yl)pyridine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C16H21N3 |
|---|---|
Molekulargewicht |
255.36 g/mol |
IUPAC-Name |
2-(2,5-dimethylpyrrol-1-yl)-3-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C16H21N3/c1-12-8-9-13(2)19(12)16-14(6-4-10-17-16)15-7-5-11-18(15)3/h4,6,8-10,15H,5,7,11H2,1-3H3 |
InChI-Schlüssel |
GVQICVZQQROCAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1C2=C(C=CC=N2)C3CCCN3C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11809328.png)
![Ethyl 7-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B11809329.png)
